Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

Description

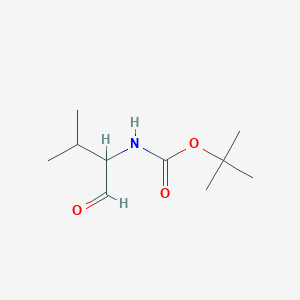

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group attached to a branched oxobutane backbone.

- Molecular framework: The compound combines a tert-butyl group (imparting steric bulk and stability) with a 3-methyl-1-oxobutane moiety, which may influence solubility and reactivity .

- Applications: Carbamates of this type are frequently used in pharmaceutical synthesis as intermediates, leveraging their stability under basic conditions and ease of deprotection .

- Safety: Analogous carbamates (e.g., tert-butyl (3-oxocyclopentyl)carbamate) are generally stable under recommended storage conditions but may decompose upon exposure to strong acids or bases, releasing flammable gases like isobutylene .

Properties

IUPAC Name |

tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNBXYLOSIKZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338035 | |

| Record name | tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106391-88-2 | |

| Record name | tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

A prominent method for synthesizing tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate involves Grignard reagents, as detailed in protocols from the Royal Society of Chemistry. The reaction begins with the activation of cerium(III) chloride in tetrahydrofuran (THF), followed by the addition of (S)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate. The mixture is cooled to −78°C, and a Grignard reagent (e.g., hept-3-en-4-ylmagnesium bromide) is introduced dropwise. After 30 minutes, the reaction is warmed to room temperature, yielding the intermediate tert-butyl (R)-4-(hept-3-en-4-yl)-2,2-dimethyloxazolidine-3-carboxylate.

Key parameters:

Purification and Scalability

The crude product is purified using flash column chromatography with a gradient of ethyl acetate in petroleum ether. Industrial scalability is feasible due to the method’s reproducibility, though the cryogenic conditions (−78°C) necessitate specialized equipment, increasing operational costs.

Reductive Amination Approach

Stepwise Procedure

An alternative route employs reductive amination, as described in recent studies. Tert-butyl 2-benzylhydrazine-1-carboxylate is reacted with formaldehyde in methanol under acidic conditions (acetic acid). Sodium cyanoborohydride (NaBH3CN) is added as a reducing agent, facilitating the formation of tert-butyl 2-benzyl-2-(2-((tert-butoxycarbonyl)amino)ethyl)hydrazine-1-carboxylate. Subsequent hydrogenation over palladium on carbon (Pd/C) under hydrogen atmosphere yields the final product.

Critical factors:

Advantages Over Grignard Method

This method avoids cryogenic conditions, simplifying infrastructure requirements. The use of Pd/C for hydrogenation ensures high selectivity, minimizing byproducts. However, the reliance on NaBH3CN—a moisture-sensitive reagent—demands stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Yield | Temperature Range | Catalyst/Reagent | Purification |

|---|---|---|---|---|

| Grignard Reagent | 61% | −78°C to RT | CeCl3 | Column Chromatography |

| Reductive Amination | 80–99% | RT | NaBH3CN, Pd/C | Filtration, Concentration |

The reductive amination approach offers superior yields (80–99%) and operational simplicity, while the Grignard method provides stereochemical control, critical for chiral synthesis.

Industrial Applicability

Large-scale production favors reductive amination due to its ambient reaction conditions and reduced energy consumption. Conversely, the Grignard method’s reliance on low temperatures and hazardous reagents (e.g., THF) limits its use to small-batch syntheses.

Emerging Techniques and Optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to yield alcohol derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate serves as a building block in the synthesis of complex organic molecules. Its ability to act as a protecting group for amines is particularly valuable in multi-step synthetic routes.

| Application | Description |

|---|---|

| Protecting Group | Used to temporarily protect amine functionalities during synthesis. |

| Intermediate | Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |

Biochemical Research

The compound is employed in studying enzyme mechanisms and protein interactions. It has been shown to inhibit certain proteases, suggesting potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound functions as a precursor for drug synthesis, particularly for developing anticancer and antiviral agents.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer chemistry and material science.

| Application | Description |

|---|---|

| Polymerization | Acts as a monomer or cross-linker in the synthesis of advanced materials. |

| Chemical Manufacturing | Improves sustainability by optimizing production methods. |

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits human neutrophil elastase (HNE), showing promise as a therapeutic agent for inflammatory diseases. The optimization of structural features led to enhanced activity compared to previous inhibitors.

Case Study 2: Drug Metabolism

Research involving mass spectrometry analyzed the metabolism of drugs containing this compound as a metabolite. This study provided insights into pharmacokinetics, helping refine dosage forms for improved patient outcomes.

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Insights:

- Steric and Electronic Effects : Cyclic analogs (e.g., cyclohexyl, cyclopentyl) exhibit higher steric hindrance, reducing reactivity in nucleophilic substitutions compared to the linear or branched variants .

- Reactivity : The tert-butyl group in all compounds confers stability against hydrolysis, but exposure to strong acids (e.g., HCl, H₂SO₄) may decompose the carbamate, releasing flammable gases (e.g., isobutylene) .

Biological Activity

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate, also known as (S)-tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound exhibits potential as an enzyme inhibitor and has implications in antiviral and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 215.29 g/mol. Its structure features a tert-butyl group, a carbamate functional group, and a chiral center, which may enhance its biological efficacy compared to non-chiral analogs.

Research indicates that this compound functions primarily as an enzyme inhibitor . It interacts with specific molecular targets by forming covalent bonds with the active sites of enzymes, leading to alterations in metabolic pathways. The compound has shown particular promise in inhibiting proteases, which are critical in various biological processes including viral replication and cancer cell proliferation.

Enzyme Inhibition

Several studies have focused on the enzyme inhibition properties of this compound:

- Protease Inhibition : The compound has been studied extensively for its ability to inhibit various proteases, including those involved in viral infections. Its structural features allow selective interaction with these enzymes, making it a candidate for drug development in antiviral therapies.

Antiviral Properties

The compound's antiviral activity has been evaluated against several viruses:

| Virus Type | Activity Level | Reference |

|---|---|---|

| SARS-CoV-2 | Significant Inhibition | |

| Influenza Virus | Moderate Inhibition | |

| HIV | Low Inhibition |

The studies indicate that this compound can effectively reduce viral loads in cell cultures, showcasing its potential as an antiviral agent.

Anticancer Potential

In addition to its antiviral properties, this compound has been investigated for its anticancer effects. It demonstrates the ability to inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression. The chirality of the compound may contribute to its selectivity and potency against cancer cells compared to racemic mixtures.

Case Studies and Research Findings

- In Vitro Studies : A study reported that this compound exhibited an IC50 value of 27.7 nM against SARS-CoV-2 Mpro, indicating strong inhibition potential .

- Animal Models : In vivo studies demonstrated that administration of the compound led to significant reductions in viral titers in treated animals compared to controls, suggesting effective bioavailability and therapeutic potential .

- Comparative Analysis : When compared with other known protease inhibitors, this compound showed superior selectivity and lower toxicity profiles, making it a promising candidate for further development .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate in laboratory settings?

The synthesis of this compound typically involves carbamate protection of β-amino alcohols. A validated method includes reacting 3-methyl-1-oxobutan-2-ylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. For example, tert-butyl carbamates are synthesized by coupling Boc-protected intermediates with amino alcohol derivatives under anhydrous conditions, followed by purification via column chromatography. Yields can vary depending on stoichiometry and reaction time, with optimized protocols achieving ~82% yield .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic methods?

Structural characterization is achieved through:

- 1H/13C NMR : Peaks at δ 1.44 ppm (tert-butyl protons) and δ 173.59 ppm (carbonyl carbon) confirm Boc protection. Stereochemical assignments are resolved using coupling constants and NOE experiments .

- MALDI-TOF : Molecular ion peaks (e.g., [M + K]+ at m/z 341.02) validate molecular weight .

- Low-temperature NMR : Dynamic conformational analysis (e.g., axial vs. equatorial tert-butyl groups) can resolve isomerism in saturated six-membered rings .

Q. What safety protocols should be followed when handling tert-butyl carbamate derivatives in laboratory environments?

Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep at room temperature in airtight containers away from strong acids/bases .

Advanced Questions

Q. What strategies are effective in resolving stereochemical outcomes during the synthesis of this compound?

Stereochemical control is achieved via:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-amino alcohols) to ensure retention of configuration .

- Asymmetric catalysis : Organocatalysts like proline derivatives or Brønsted acids can induce enantioselectivity in Mannich reactions .

- HPLC analysis : Chiral columns (e.g., Chiralpak AD-H) separate diastereomers, with optical rotation ([α]D25 = -34.7°) confirming stereopurity .

Q. How do computational methods such as DFT contribute to understanding the conformational stability of tert-butyl groups in carbamate derivatives?

DFT calculations reveal:

- Solvent effects : Explicit solvent models (e.g., methanol) stabilize equatorial conformers, whereas gas-phase calculations favor axial tert-butyl groups .

- Energy barriers : Low-energy transitions (<5 kcal/mol) between conformers explain dynamic NMR behavior in solution .

Q. What experimental approaches can address discrepancies in reaction yields when synthesizing tert-butyl carbamates under varying conditions?

Yield optimization strategies include:

- Reaction monitoring : TLC or in situ IR spectroscopy to track intermediate formation .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during Boc protection .

- Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.